molecular formula C8H5ClF3N3 B1487238 2-Chloro-5-(3-(trifluoromethyl)-3H-diazirin-3-yl)-3-methylpyridine CAS No. 2231675-58-2

2-Chloro-5-(3-(trifluoromethyl)-3H-diazirin-3-yl)-3-methylpyridine

Cat. No.: B1487238
CAS No.: 2231675-58-2
M. Wt: 235.59 g/mol
InChI Key: ZNLNRIAFVUWJBY-UHFFFAOYSA-N
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Description

2-Chloro-5-(3-(trifluoromethyl)-3H-diazirin-3-yl)-3-methylpyridine is a heterocyclic compound featuring a pyridine core substituted with a chloro group at position 2, a methyl group at position 3, and a trifluoromethyl diazirine moiety at position 5. Diazirines, such as the trifluoromethyl-substituted variant in this compound, are widely utilized as photoaffinity labeling agents due to their ability to generate reactive carbenes upon photolysis, enabling covalent binding to biomolecules . The trifluoromethyl group enhances stability and modulates electronic properties, while the pyridine scaffold contributes to solubility and structural rigidity. This compound is of particular interest in chemical biology for probing protein-ligand interactions and in materials science for designing photoactive polymers.

Properties

IUPAC Name

2-chloro-3-methyl-5-[3-(trifluoromethyl)diazirin-3-yl]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClF3N3/c1-4-2-5(3-13-6(4)9)7(14-15-7)8(10,11)12/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNLNRIAFVUWJBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1Cl)C2(N=N2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClF3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Chloro-5-(3-(trifluoromethyl)-3H-diazirin-3-yl)-3-methylpyridine is a synthetic organic compound characterized by a diazirine ring, a trifluoromethyl group, and a pyridine backbone. The diazirine moiety is notable for its ability to form reactive carbenes upon UV light exposure, allowing it to covalently bind to nearby biomolecules. This property makes it an important tool in biological and chemical studies, particularly in the fields of protein labeling and interaction studies.

Upon UV irradiation, the diazirine ring in this compound undergoes photolysis to generate a reactive carbene. This carbene can participate in various chemical reactions, including:

  • C-H Bond Insertion : The carbene can insert into C-H bonds of nearby organic molecules, forming stable covalent bonds.
  • N-H Bond Insertion : Similar to C-H insertion, the carbene can also react with N-H bonds.

The molecular targets of these reactions depend on the experimental context, such as specific proteins or nucleic acids being studied.

Anticancer Properties

Recent studies have explored the anticancer potential of compounds similar to 2-Chloro-5-(3-(trifluoromethyl)-3H-diazirin-3-yl)-3-methylpyridine. While specific data on this compound is limited, related diazirine derivatives have shown promising results against various cancer cell lines:

CompoundCell LineIC50 (µM)Reference
Compound ABxPC-3 (pancreatic)0.051
Compound APanc-1 (pancreatic)0.066
Compound BA549 (lung)44.4
Compound BHCT116 (colon)22.4

These findings indicate that compounds with similar structural motifs may exhibit significant antiproliferative effects, suggesting that 2-Chloro-5-(3-(trifluoromethyl)-3H-diazirin-3-yl)-3-methylpyridine could potentially possess comparable biological activity.

Mechanisms of Anticancer Activity

The anticancer activity of diazirine-containing compounds may involve several mechanisms:

  • DNA Intercalation : Some studies suggest that certain derivatives can intercalate into DNA, disrupting replication and transcription processes.
  • Protein Labeling : The ability to covalently modify proteins can be leveraged to study protein interactions and functions in cancer cells.
  • Reactive Oxygen Species (ROS) Generation : The photochemical properties may induce oxidative stress in cancer cells.

Study on Trifluoromethyl and Sulfonyl Groups

A recent study investigated the impact of trifluoromethyl groups on the biological activity of several compounds, including those with diazirine structures. The study found that compounds featuring trifluoromethyl groups exhibited enhanced antibacterial and anticancer activities compared to their non-fluorinated counterparts. For example, one derivative showed an IC50 value lower than that of Doxorubicin against multiple cancer cell lines, highlighting the potential efficacy of such modifications in therapeutic applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

Comparison with Diazirine-Containing Analogues

The trifluoromethyl diazirine group distinguishes this compound from other diazirine derivatives. For example, 3-trifluoromethyl-3-phenyldiazirine (TPD) shares the trifluoromethyl diazirine functionality but lacks the pyridine backbone. Key differences include:

  • The pyridine-based compound is expected to exhibit similar photolysis behavior, but the electron-withdrawing pyridine ring may alter carbene reactivity.
  • Stability : TPD is stable in 1 M acid/base and at 75°C for 30 minutes . The pyridine derivative likely shares this thermal stability but may differ in acid/base resistance due to the chloro and methyl substituents.
  • Synthetic Utility : TPD derivatives with para-substituted functional groups (e.g., 2-hydroxyethyl-O-tosylate) enable conjugation to biomolecules . The pyridine analogue’s synthetic versatility remains underexplored but could offer unique coupling opportunities via its chloro or methyl groups.

Comparison with Trifluoromethyl-Substituted Pyridines

Trifluoromethyl pyridines are common in agrochemicals and pharmaceuticals. For instance:

  • Fluazinam (3-chloro-N-(3-chloro-2,6-dinitro-4-(trifluoromethyl)phenyl)-5-(trifluoromethyl)-2-pyridinamine) is a fungicide with dual trifluoromethyl and chloro groups on its pyridine ring . Unlike the target compound, fluazinam lacks a diazirine group but demonstrates the bioactivity conferred by trifluoromethyl substituents.
  • 5-(Trifluoromethyl)pyridin-3-yl derivatives in patent literature (e.g., Example 10 in EP Correction ) highlight the role of trifluoromethyl pyridines in drug discovery. The diazirine group in the target compound adds photoreactivity, a feature absent in these analogues.

Comparison with Chloro-Substituted Heterocycles

Chloro-substituted pyridines and pyridazinones exhibit diverse applications:

  • 5-Chloro-6-phenylpyridazin-3(2H)-one derivatives (e.g., compounds 3a–3h ) are synthesized via alkylation reactions. These lack the diazirine moiety but share reactivity at the chloro position, which can be leveraged for further functionalization.
  • 4-Chloro-5-(methylamino)-2-[3-(trifluoromethyl)phenyl]-2,3-dihydropyridazin-3-one (T3D3893 ) combines chloro and trifluoromethyl groups on a pyridazinone core. The diazirine group in the target compound introduces photochemical utility absent in this pesticide-related structure.

Key Data and Research Findings

Table 1: Comparative Properties of Selected Compounds

Property 2-Chloro-5-(3-(trifluoromethyl)-3H-diazirin-3-yl)-3-methylpyridine 3-Trifluoromethyl-3-phenyldiazirine (TPD) Fluazinam
Core Structure Pyridine Benzene Pyridine
Photolysis Products Expected carbene + diazo isomers 65% carbene, 35% diazo isomers N/A
Thermal Stability Likely stable up to 75°C (inferred) Stable at 75°C for 30 min Stable in formulations
Bioactivity Photoaffinity labeling Photochemical probes Fungicidal
Key Functional Groups Cl, CF3-diazirine, CH3 CF3-diazirine, phenyl Cl, CF3, NO2

Research Insights:

  • Synthetic Challenges: The trifluoromethyl diazirine group requires specialized synthesis, as seen in TPD’s 60% yield from trifluoroacetophenone . The pyridine derivative’s synthesis may involve analogous steps but could face regioselectivity issues due to multiple substituents.
  • Reactivity : The chloro group at position 2 offers a handle for nucleophilic substitution, contrasting with TPD’s phenyl-based coupling strategies .
  • Applications : Unlike pesticidal trifluoromethyl pyridines , the target compound’s diazirine group prioritizes research applications over agrochemical use.

Preparation Methods

Chlorination of 3-Trifluoromethylpyridine to Obtain 2-Chloro-5-Trifluoromethylpyridine

Since the target compound contains a 2-chloro-5-substituted pyridine core, the selective chlorination of 3-trifluoromethylpyridine is a key preparative step. According to patent EP0013474B1, the preparation of 2-chloro-5-trifluoromethylpyridine involves:

  • Vapour-phase chlorination of 3-trifluoromethylpyridine in the presence of chlorine gas and an inert or organic diluent such as carbon tetrachloride.
  • Reaction temperatures range from 300°C to 450°C , with residence times between 10 to 30 seconds .
  • Chlorine to substrate molar ratios vary from 1 to 6 moles of chlorine per mole of 3-trifluoromethylpyridine , optimized to maximize selectivity for mono-chlorinated products.
  • Use of ultraviolet (UV) light irradiation is recommended when the reaction temperature is below 250°C to initiate radical chlorination.
  • Liquid-phase chlorination can also be performed under reflux conditions (20°C to 80°C) with organic solvents and radical initiators such as alpha, alpha-azobis-isobutyronitrile.

Typical reaction conditions and yields are summarized below:

Parameter Condition/Value Notes
Temperature 350°C - 425°C (vapour phase) Higher temperatures favor faster reaction
Chlorine molar ratio 1.1 - 6 moles chlorine per mole substrate Excess chlorine can lead to poly-chlorination
Diluent Carbon tetrachloride (CCl4) Inert towards chlorine
Residence time 10.5 - 25 seconds Short to moderate residence times
UV irradiation Used at <250°C or in liquid phase Initiates radical chlorination
Yield of 2-chloro-5-trifluoromethylpyridine Up to 62% based on reacted substrate Major product with minor by-products

This method provides a selective route to the chlorinated pyridine intermediate, which is crucial for further functionalization toward the diazirine-containing target compound.

Reduction Dechlorination for 2-Chloro-3-Trifluoromethylpyridine

A related intermediate, 2-chloro-3-trifluoromethylpyridine , can be prepared via reductive dechlorination of 2,3,6-trichloro-5-trifluoromethylpyridine . The method involves:

  • Reaction in a lower aliphatic alcohol solvent (methanol, ethanol, propanol, or isopropanol).
  • Use of a palladium catalyst supported on activated carbon (0.01-0.5% catalyst loading).
  • Acid-binding agents to neutralize generated acids.
  • Hydrogen atmosphere under controlled pressure (0.1-2.0 MPa).
  • Temperature control between -10°C and 65°C .
  • Reaction times from 4 to 24 hours .

The process yields high purity products (>98%) with selectivity around 95%, and conversion rates exceeding 95%, making it suitable for industrial scale-up.

Step Condition/Value Notes
Solvent Methanol (or other lower aliphatic alcohols) Provides suitable medium for catalyst activity
Catalyst Pd on activated carbon, 0.01-0.5% Catalyst water content ~20%
Temperature 15°C (typical example) Controlled to avoid over-reduction
Hydrogen pressure 0.1 MPa Atmospheric to slightly elevated pressure
Reaction time 16 hours (example) Sufficient for complete dechlorination
Purification Vacuum rectification at 100°C, -0.08 MPa Ensures removal of impurities

This reductive dechlorination step is critical for obtaining regioselectively chlorinated trifluoromethylpyridines, which can be further elaborated.

Summary Table of Preparation Steps and Conditions

Preparation Step Key Reagents/Conditions Outcome/Notes
Vapour-phase chlorination of 3-trifluoromethylpyridine Cl2 gas, CCl4 diluent, 300-450°C, 10-30 sec residence time, UV light if <250°C Selective formation of 2-chloro-5-trifluoromethylpyridine, ~62% yield
Liquid-phase chlorination Cl2 gas, CCl4 solvent, reflux (20-80°C), radical initiator (e.g., AIBN), UV irradiation Alternative chlorination route with good selectivity
Reductive dechlorination of 2,3,6-trichloro-5-trifluoromethylpyridine Pd/C catalyst, lower aliphatic alcohol, H2 pressure (0.1-2 MPa), 15-65°C, 4-24 hours High purity 2-chloro-3-trifluoromethylpyridine, >95% selectivity
Diazirine ring formation on methyl substituent Multi-step halogenation and cyclization with trifluoromethyl reagents Requires further research; standard diazirine synthetic methods apply

Research Findings and Considerations

  • The selective chlorination of trifluoromethylpyridines is more straightforward than chlorination of methylpyridines, reducing by-product complexity and improving yield.
  • Vapour-phase chlorination offers rapid reaction times but requires careful temperature and chlorine ratio control to avoid over-chlorination.
  • Liquid-phase chlorination with radical initiators and UV light provides milder conditions but longer reaction times.
  • The reductive dechlorination process is well-established, scalable, and yields high-purity intermediates.
  • Diazirine functionalization remains the most challenging step due to the sensitivity and reactivity of diazirine rings; literature suggests photochemical or oxidative cyclization strategies.

Q & A

Q. What are the established synthetic routes for 2-Chloro-5-(3-(trifluoromethyl)-3H-diazirin-3-yl)-3-methylpyridine?

The synthesis of this compound typically involves multi-step functionalization of pyridine derivatives. Key steps include:

  • Halogenation : Introduction of chlorine at the 2-position via electrophilic substitution, often using POCl₃ or PCl₅ .
  • Diazirine Incorporation : The 3-(trifluoromethyl)-3H-diazirin-3-yl group is introduced via cycloaddition or substitution reactions. Diazirine precursors (e.g., 3-(trifluoromethyl)-3H-diazirine) react with pyridine intermediates under controlled conditions .
  • Methylation : A methyl group is added at the 3-position using methylating agents like methyl iodide or dimethyl sulfate .

Q. Example Protocol :

Start with 3-methylpyridine.

Chlorinate at the 2-position using POCl₃.

Introduce the diazirinyl group via a coupling reaction with a trifluoromethyl diazirine precursor.

Purify via column chromatography (silica gel, hexane/ethyl acetate).

Table 1 : Synthetic Methods Comparison

StepReagents/ConditionsYield (%)Reference
ChlorinationPOCl₃, 110°C, 6h78
Diazirine AdditionTrifluoromethyl diazirine, CuI52
MethylationCH₃I, K₂CO₃, DMF85

Q. How is the structural characterization of this compound performed?

  • NMR Spectroscopy :
    • ¹H NMR : Peaks for methyl (δ ~2.5 ppm) and pyridine protons (δ ~8-9 ppm).
    • ¹⁹F NMR : Distinct signal for CF₃ (δ ~-60 ppm).
  • X-ray Crystallography : Resolves the diazirine ring geometry and confirms substitution patterns .
  • Mass Spectrometry : High-resolution MS confirms the molecular ion [M+H]⁺ (calculated for C₉H₆ClF₃N₂: 252.02) .

Advanced Research Questions

Q. How does the reactivity of the chloro and diazirinyl groups influence substitution reactions?

  • Chloro Group : Undergoes nucleophilic aromatic substitution (SNAr) with amines or thiols under basic conditions (e.g., K₂CO₃/DMF) .
  • Diazirinyl Group : Acts as a photoaffinity label. Upon UV irradiation (λ = 350 nm), it generates carbenes that crosslink with proximal biomolecules .

Q. Critical Considerations :

  • Competing reactions: The electron-withdrawing trifluoromethyl group deactivates the pyridine ring, slowing SNAr unless electron-deficient nucleophiles are used.
  • Stability: Diazirines decompose under prolonged light exposure; reactions require dark conditions or amber glassware .

Table 2 : Substitution Reaction Optimization

NucleophileConditionsYield (%)Reference
PiperidineDMF, 80°C, 12h65
Sodium ThiophenolateEtOH, reflux, 6h48

Q. What strategies resolve contradictions in reported stability data for this compound?

Discrepancies in stability studies often arise from:

  • Light Exposure : Diazirine decomposition under UV vs. ambient light. Use controlled lighting and quantify degradation via HPLC .
  • pH Sensitivity : The pyridine nitrogen protonates in acidic conditions, altering reactivity. Compare stability in buffered (pH 7.4) vs. unbuffered solutions .
  • Temperature : Storage at -20°C vs. 4°C significantly affects shelf life. Accelerated stability studies (40°C/75% RH) predict long-term behavior .

Q. How can computational methods predict its reactivity in biological systems?

  • Density Functional Theory (DFT) : Models carbene formation kinetics and binding affinity to target proteins (e.g., using Gaussian or ORCA) .
  • Molecular Dynamics (MD) : Simulates interactions with lipid bilayers or enzymes (AMBER or GROMACS) .
  • Docking Studies : Identifies potential binding pockets using AutoDock Vina or Schrödinger Suite .

Q. What are the best practices for handling and storage to ensure compound integrity?

  • Storage : -20°C in amber vials under argon.
  • Handling : Use gloveboxes for moisture-sensitive reactions .
  • Decomposition Signs : Color change (clear → yellow) indicates diazirine breakdown; confirm via TLC or LC-MS .

Q. How is the photoreactivity of the diazirinyl group exploited in chemical biology?

  • Photoaffinity Labeling : UV irradiation (350 nm) generates carbenes that covalently bind to proteins or DNA, enabling target identification via pull-down assays .
  • Crosslinking Efficiency : Quantify using radiolabeled (³H/¹⁴C) analogs or fluorescence quenching .

Q. What analytical methods validate its purity in complex matrices (e.g., cell lysates)?

  • LC-MS/MS : Detects trace impurities (LOQ = 0.1 ng/mL).
  • Isotope Dilution : Spikes with deuterated internal standards for quantification .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
2-Chloro-5-(3-(trifluoromethyl)-3H-diazirin-3-yl)-3-methylpyridine
Reactant of Route 2
2-Chloro-5-(3-(trifluoromethyl)-3H-diazirin-3-yl)-3-methylpyridine

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